![molecular formula C11H10IN3S B1459881 4H-Thieno[3,4-c]pyrazol-3-amine, 2,6-dihydro-2-(4-iodophenyl)- CAS No. 1418273-61-6](/img/structure/B1459881.png)
4H-Thieno[3,4-c]pyrazol-3-amine, 2,6-dihydro-2-(4-iodophenyl)-
Overview
Description
4H-Thieno[3,4-c]pyrazol-3-amine, 2,6-dihydro-2-(4-iodophenyl)- (TIP) is a heterocyclic aromatic compound with a molecular formula of C10H8IN3. It is a member of the thienopyrazolone family of compounds and has been the subject of numerous studies due to its potential applications in various scientific research fields. TIP is a valuable compound for its ability to act as a ligand in coordination chemistry, as well as its ability to form various derivatives with different functional groups. As such, TIP has been studied extensively in recent years and has been found to have a wide range of applications, from drug delivery systems to tissue engineering.
Scientific Research Applications
Organic Photovoltaic Cells
The compound has been used in the synthesis of conjugated D–π–A copolymers for the development of high-performance organic photovoltaic cells . The power conversion efficiency of these cells has been reported to exceed 9% .
Bulk Heterojunction Solar Cells
A series of well-defined donor–acceptor (D–A) conjugated oligomers incorporating thieno[3,4-c]pyrrole-4,6-dione (TPD) acceptor and two symmetrical thiophene units as donor π-bridge along the axes of triphenyl amine core have been synthesized and explored in bulk heterojunction (BHJ) solar cells . The photovoltaic device containing the donor TPATP1 and the acceptor PC71BM at a 1:3 weight ratio exhibited the best efficiency of 1.87% .
Cancer Treatment
4,5-dihydro-1H-thieno[2′,3′:2,3]thiepino pyrazole-3-carboxamide derivatives, which are similar to the compound , have been discovered as EGFR tyrosine kinase inhibitors and could be used as potential lead compounds against cancer cells .
Ligands for the Estrogen Receptor
Unsymmetrically substituted systems of interest as ligands for the estrogen receptor have been prepared using a new regioselective synthesis of 4-alkyl-1,3,5-triarylpyrazoles .
properties
IUPAC Name |
2-(4-iodophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10IN3S/c12-7-1-3-8(4-2-7)15-11(13)9-5-16-6-10(9)14-15/h1-4H,5-6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKAROKPOUGVMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10IN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4H-Thieno[3,4-c]pyrazol-3-amine, 2,6-dihydro-2-(4-iodophenyl)- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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